N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, an azepane ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Phenylethyl Group: The final step involves the alkylation of the intermediate with 2-phenylethyl bromide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Explored for its potential in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the azepane ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-azepan-1-yl-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide
- N-(2-azepan-1-yl-2-oxoethyl)-N-methyl-benzenesulfonamide
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the phenylethyl group, which can enhance its binding affinity and specificity compared to similar compounds. This structural feature may also impart distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-22(23-16-9-1-2-10-17-23)19-24(18-15-20-11-5-3-6-12-20)28(26,27)21-13-7-4-8-14-21/h3-8,11-14H,1-2,9-10,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAZEXGPGQCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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